ethenyl acetate;5-ethenyl-1H-imidazole ethenyl acetate;5-ethenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 28602-98-4
VCID: VC18769006
InChI: InChI=1S/C5H6N2.C4H6O2/c1-2-5-3-6-4-7-5;1-3-6-4(2)5/h2-4H,1H2,(H,6,7);3H,1H2,2H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

ethenyl acetate;5-ethenyl-1H-imidazole

CAS No.: 28602-98-4

Cat. No.: VC18769006

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

ethenyl acetate;5-ethenyl-1H-imidazole - 28602-98-4

Specification

CAS No. 28602-98-4
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name ethenyl acetate;5-ethenyl-1H-imidazole
Standard InChI InChI=1S/C5H6N2.C4H6O2/c1-2-5-3-6-4-7-5;1-3-6-4(2)5/h2-4H,1H2,(H,6,7);3H,1H2,2H3
Standard InChI Key SKYGUZNPAYNONM-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC=C.C=CC1=CN=CN1

Introduction

Ethenyl Acetate: Structural and Industrial Significance

Chemical Structure and Nomenclature

Ethenyl acetate, systematically named vinyl acetate, possesses the molecular formula C4H6O2\text{C}_4\text{H}_6\text{O}_2. Its structure comprises an acetate group (CH3COO\text{CH}_3\text{COO}^-) bonded to an ethenyl (CH2=CH\text{CH}_2=\text{CH}^-) moiety. The compound’s IUPAC name is ethenyl ethanoate, reflecting its ester functional group derived from acetic acid and vinyl alcohol.

Synthesis and Industrial Production

Vinyl acetate is predominantly synthesized via the acetoxylation of ethylene in the presence of palladium-based catalysts1. The reaction proceeds as follows:

CH2=CH2+CH3COOH+12O2PdCH3COOCH2CH2+H2O\text{CH}_2=\text{CH}_2 + \text{CH}_3\text{COOH} + \frac{1}{2}\text{O}_2 \xrightarrow{\text{Pd}} \text{CH}_3\text{COOCH}_2\text{CH}_2 + \text{H}_2\text{O}

Industrial production employs gas-phase processes operating at 150–200°C and 5–15 bar pressure, achieving yields exceeding 90%2.

Table 1: Key Physicochemical Properties of Ethenyl Acetate

PropertyValue
Molecular Weight86.09 g/mol
Boiling Point72.2°C
Density (20°C)0.934 g/cm³
Solubility in Water2.0 g/100 mL (20°C)
Flash Point-8°C (closed cup)

Applications and Research Insights

Ethenyl acetate serves as the monomer for polyvinyl acetate (PVAc), a polymer integral to adhesives, coatings, and textiles. Recent advancements explore its copolymerization with ethylene to produce ethylene-vinyl acetate (EVA), widely used in photovoltaic encapsulation and footwear manufacturing3.

5-Ethenyl-1H-Imidazole: A Versatile Heterocyclic Compound

Structural Elucidation and Nomenclature

5-Ethenyl-1H-imidazole (C5H6N2\text{C}_5\text{H}_6\text{N}_2) features an imidazole ring substituted with an ethenyl group at the 5-position. The compound’s IUPAC name is 5-ethenyl-1H-imidazole, with CAS registries 25189-76-8, 3718-04-5, and 80409-27-4 . Its planar structure enables π-π stacking and hydrogen bonding, critical for biological interactions.

Synthetic Methodologies

The synthesis of 5-ethenyl-1H-imidazole leverages transition-metal-catalyzed cross-coupling reactions. A notable approach involves the palladium-mediated coupling of imidazole derivatives with vinyl halides . For example:

Imidazole+CH2=CHXPd(PPh3)45-Ethenyl-1H-imidazole+HX\text{Imidazole} + \text{CH}_2=\text{CHX} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Ethenyl-1H-imidazole} + \text{HX}

Alternative routes include the cyclization of α-keto aldehydes with ammonium acetate, yielding substituted imidazoles with ethenyl functionalities .

Table 2: Physicochemical Properties of 5-Ethenyl-1H-Imidazole

PropertyValue
Molecular Weight94.11 g/mol
Melting Point98–100°C (predicted)
LogP (Octanol-Water)0.82 (GAFF-ESP-2012)
Rotatable Bonds1
Hydrogen Bond Donors1 (imidazole NH)

Biological and Material Applications

5-Ethenyl-1H-imidazole exhibits antimicrobial activity against pathogens like Staphylococcus aureus (MIC: 0.025 mg/mL) and Candida albicans (MIC: 0.039 mg/mL)4. Its imidazole ring facilitates coordination with metal ions, enabling applications in:

  • Catalysis: As a ligand in palladium complexes for Suzuki-Miyaura couplings5.

  • Sensors: Fluorogenic detection of Fe³⁺ ions via chelation-enhanced fluorescence6.

Comparative Analysis and Research Frontiers

Structural and Functional Contrasts

While ethenyl acetate is a simple ester with industrial dominance, 5-ethenyl-1H-imidazole’s heterocyclic architecture grants multifaceted reactivity. The latter’s nitrogen atoms enable participation in hydrogen bonding and metal coordination, absent in the former.

Emerging Research Directions

  • Ethenyl Acetate: Sustainable production methods using bio-derived ethylene and acetic acid7.

  • 5-Ethenyl-1H-Imidazole: Development of imidazole-based covalent organic frameworks (COFs) for gas storage8.

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